1,3-Bis(4-chlorophenyl)propan-2-one
Overview
Description
1,3-Bis(4-chlorophenyl)propan-2-one is an organic compound with the molecular formula C15H12Cl2O. It is a derivative of acetophenone, where two 4-chlorophenyl groups are attached to a central propan-2-one moiety. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.
Scientific Research Applications
1,3-Bis(4-chlorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its chlorophenyl groups can participate in aromatic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di(4-chlorophenyl)acetone
- 1,3-Di(4-chlorophenyl)-2-propanone
- 1,3-Bis(4-chlorophenyl)propane-2-one
- 1,3-Bis(4-chlorophenyl)-propan-2-one
- 2-Propanone,1,3-bis(4-chlorophenyl)
- 1,3-Bis(4-chlor-phenyl)-aceton
- 1,3-Bis(4-chloro-phenyl)-acetone
Uniqueness
1,3-Bis(4-chlorophenyl)propan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of two chlorophenyl groups enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways .
Biological Activity
1,3-Bis(4-chlorophenyl)propan-2-one, also known as a derivative of acetophenone, has garnered attention for its potential biological activities. With the molecular formula C15H12Cl2O, this compound features two 4-chlorophenyl groups attached to a central propan-2-one moiety. Its synthesis typically involves reactions with 4-chlorobenzyl chloride and acetone in the presence of a base like sodium hydroxide, leading to various applications in organic synthesis and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its chlorophenyl groups enhance its reactivity and binding properties, making it a candidate for various biological applications.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research indicates that derivatives of similar structures exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 2.5 to 10 μg/ml . These findings suggest that this compound could serve as a lead compound in developing new antibacterial drugs.
Anticancer Potential
In vitro studies have shown that compounds related to this compound possess antiproliferative effects against cancer cell lines. For example, compounds exhibiting similar structures demonstrated significant antiproliferative activity in MCF-7 breast cancer cells . The mechanism involves disrupting microtubule dynamics, which is critical for cell division.
Case Studies and Research Findings
- Molecular Docking Studies : Computational studies have suggested that the compound can bind effectively to specific protein targets involved in cancer and microbial resistance mechanisms. For instance, docking studies indicated stable interactions with proteins like Lck, which could lead to immunosuppressive effects beneficial in T-cell modulation .
- Vibrational Spectroscopy : Spectroscopic investigations have provided insights into the molecular structure and stability of this compound. These studies utilized techniques such as FT-IR and Raman spectroscopy to analyze vibrational modes and predict biological activity based on structural characteristics .
- Antichlamydial Activity : Another study explored the antichlamydial properties of structurally related compounds, indicating that modifications to the core structure could enhance selectivity against Chlamydia species. This suggests a broader spectrum of biological activity for compounds derived from similar frameworks .
Summary of Biological Activities
Activity | Target | MIC/IC50 | Notes |
---|---|---|---|
Antibacterial | Gram-positive bacteria | 2.5–10 μg/ml | Effective against MRSA |
Anticancer | MCF-7 breast cancer cells | IC50 varies | Disrupts microtubule dynamics |
Antichlamydial | Chlamydia | Not specified | Potential for selective drug development |
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)propan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYOIRTXWYVZHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455166 | |
Record name | bis(4-chlorobenzyl)ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65622-34-6 | |
Record name | bis(4-chlorobenzyl)ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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